molecular formula C26H22N4O2S B2939181 3-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-ethylphenyl)benzamide CAS No. 932992-36-4

3-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-ethylphenyl)benzamide

Cat. No. B2939181
CAS RN: 932992-36-4
M. Wt: 454.55
InChI Key: BCRYINGBKNNOOW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several heterocyclic rings, including a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-one ring and a benzamide group . These types of compounds are often synthesized for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, likely includes multiple ring structures, some of which may be aromatic. The presence of nitrogen (N) in the pyrimidine ring and the amide group suggests potential sites for hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups (like the amide) could make the compound more soluble in polar solvents .

Scientific Research Applications

Synthesis and Biological Activities

Thienopyrimidine derivatives have been widely explored for their diverse biological activities. The synthesis of these compounds involves various chemical reactions, aiming to explore their potential as antimicrobial, anti-inflammatory, and anticancer agents. For example, the synthesis of thienopyrimidine derivatives showed remarkable activity toward fungi, bacteria, and inflammation, suggesting a wide range of potential therapeutic applications (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018). Similarly, novel compounds synthesized from visnaginone and khellinone demonstrated significant analgesic and anti-inflammatory activities, highlighting their potential as COX-1/COX-2 inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Anti-Inflammatory Properties

Research into thieno[2,3-d]pyrimidine and its derivatives continues to uncover compounds with promising antimicrobial and anti-inflammatory properties. For instance, new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives have been synthesized, displaying significant antimicrobial activities against various pathogens (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011). This broad spectrum of activity reinforces the potential of these compounds in developing new antimicrobial agents.

Anticancer Potential

The exploration of thienopyrimidine derivatives also extends to their anticancer potential. For example, a series of novel substituted 2,4-dimethyl-benzo[f][1,3,5] triazepine derivatives, including thienopyrimidine derivatives, were synthesized and screened for their anti-tumor activities. Some of these compounds showed promising activities, suggesting the potential for further development as anticancer agents (Abu‐Hashem & Aly, 2017).

Green Synthesis Approaches

Efforts to develop more sustainable and eco-friendly synthetic methods for thieno[2,3-d]pyrimidin-4(3H)-ones have led to the development of green approaches. These methods are characterized by step economy, reduced catalyst loading, and easy purification, highlighting the ongoing innovations in the synthesis of pharmacologically important compounds (Shi et al., 2018).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s being studied for potential antimicrobial activity, it might act by interfering with a specific metabolic pathway in the microorganism .

Future Directions

Future research could involve further exploration of the compound’s potential biological activities, modifications to its structure to enhance its properties, or investigation of its physical and chemical properties .

properties

IUPAC Name

3-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(2-ethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2S/c1-4-17-8-5-6-11-20(17)29-24(31)18-9-7-10-19(13-18)30-14-27-22-21-15(2)12-16(3)28-25(21)33-23(22)26(30)32/h5-14H,4H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRYINGBKNNOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3C=NC4=C(C3=O)SC5=C4C(=CC(=N5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-ethylphenyl)benzamide

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